molecular formula C17H17NO2 B13693113 2-(2,6-Dimethoxyphenyl)-1-methylindole

2-(2,6-Dimethoxyphenyl)-1-methylindole

Cat. No.: B13693113
M. Wt: 267.32 g/mol
InChI Key: KYOHNELTSKRXDZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the 2,6-dimethoxyphenyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylindole typically involves the reaction of 2,6-dimethoxyphenylboronic acid with 1-methylindole under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-1-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-1-methylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,6-dimethoxyphenyl)methyl carbenium ion
  • 2,6-Dimethoxyphenylboronic acid
  • 2,6-Dimethoxyphenyl methyl sulfide

Uniqueness

2-(2,6-Dimethoxyphenyl)-1-methylindole is unique due to the presence of both the indole ring and the 2,6-dimethoxyphenyl group. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds. The indole ring is known for its versatility in chemical reactions, while the 2,6-dimethoxyphenyl group enhances the compound’s stability and reactivity .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-1-methylindole

InChI

InChI=1S/C17H17NO2/c1-18-13-8-5-4-7-12(13)11-14(18)17-15(19-2)9-6-10-16(17)20-3/h4-11H,1-3H3

InChI Key

KYOHNELTSKRXDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=C(C=CC=C3OC)OC

Origin of Product

United States

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